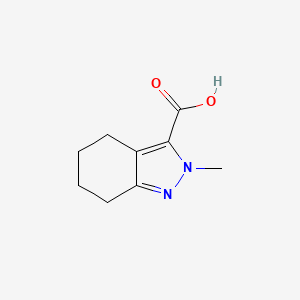

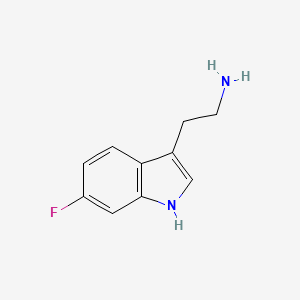

![molecular formula C9H8Cl2N4S B1299960 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine CAS No. 303150-34-7](/img/structure/B1299960.png)

3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities, including antibacterial and antifungal properties, as evidenced by the synthesis of novel sulfanilamide-derived 1,2,3-triazoles that showed promising antibacterial potency against various strains .

Synthesis Analysis

The synthesis of triazole derivatives often involves 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of sulfanilamide-derived 1,2,3-triazoles . Additionally, the reaction of triazoles with thioesters to produce β-sulfanyl enamides, as described in the paper on the insertion of an enamine moiety into the sulfur-carbonyl bond, indicates the versatility of triazole compounds in chemical synthesis . The solvent-free interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines further exemplifies the synthetic routes available for triazole derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with various substituents influencing their properties. For instance, the FT-IR, HOMO-LUMO, NBO, and MEP analysis of a methylsulfanyl-benzylidene-amino triazole compound revealed that the negative regions are localized over the sulfur atoms and the N3 atom of the triazole ring, suggesting sites for nucleophilic attack . The X-Ray crystallography data of functionalized pyridines derived from triazole compounds also provide insights into the molecular structure, showing intermolecular contacts and the stability of the methylsulfanyl group during synthesis .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including the formation of transplacental mutagens from reactions with sodium nitrite and sulfanilamide . The generation of α-imino rhodium carbene complexes and nucleophilic addition reactions, as seen in the production of β-sulfanyl enamides, also highlights the reactivity of triazole derivatives . The successful synthesis of dithiasuccinoyl-amines from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines indicates the potential for triazole compounds to be used as amino protecting groups in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The vibrational wavenumbers computed at HF and DFT levels for a methylsulfanyl-benzylidene-amino triazole compound correlate with the IR spectrum, indicating the weakening of the NH bond . The molecular docking studies suggest that the triazole nitrogen atoms and the thione sulfur atom play a vital role in bonding, which could be related to the predicted anti-tuberculostic activity of the compound . The stability of the methylsulfanyl group during synthesis and its non-reactivity in subsequent transformations further contribute to the understanding of the physical and chemical properties of these compounds .

科学研究应用

Novel Triazole Derivatives Synthesis

A study by Heras et al. (2003) demonstrates the synthesis of novel triazolo[1,5-a]triazin-7-ones starting from 3-amino-5-sulfanyl-1,2,4-triazole, leading to highly functionalized [1,2,4]triazoles through an unexpected ring-opening mechanism of the triazinone ring. This research highlights the compound's utility in creating new molecules with potential for further chemical modifications and studies (Heras, Font, Linden, & Villalgordo, 2003).

Antimicrobial Activities

Another significant application is in the development of antimicrobial agents. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives displaying good to moderate antimicrobial activities against various microorganisms. This study underscores the compound's relevance in medicinal chemistry for generating new antimicrobial compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anti-Cancer Activity

Furthermore, Ghani and Alabdali (2022) investigated the anti-cancer activity of metal ion complexes derived from a tetrazole-triazole compound, showcasing its potential in cancer treatment research. Their findings indicate that gold (III) complex derivatives exhibit higher cytotoxicity against cancer cell lines, suggesting a promising direction for developing new cancer therapies (Ghani & Alabdali, 2022).

属性

IUPAC Name |

3-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4S/c10-6-2-1-5(7(11)3-6)4-16-9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVIHJUPKVOGKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC2=NNC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353218 |

Source

|

| Record name | 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |

CAS RN |

303150-34-7 |

Source

|

| Record name | 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

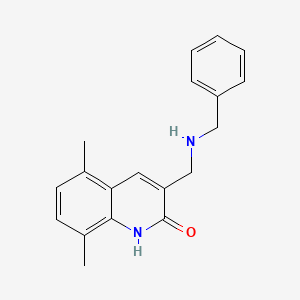

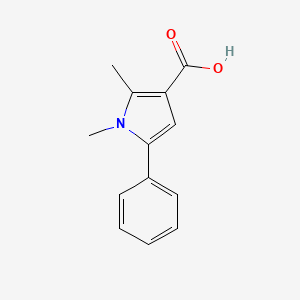

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)

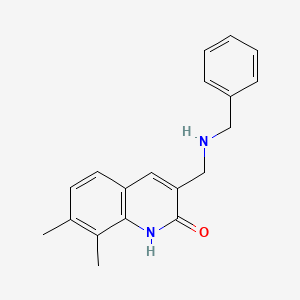

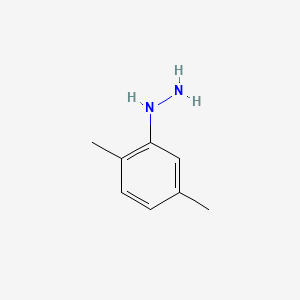

![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)

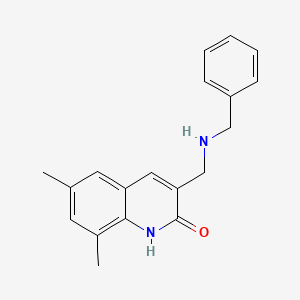

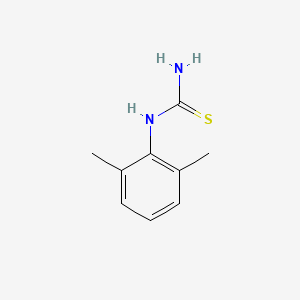

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)

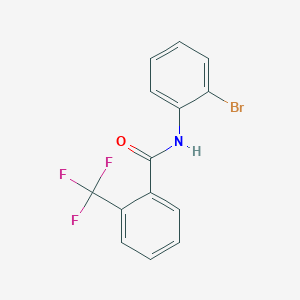

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)